2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
CAS No.: 91956-43-3
Cat. No.: VC8389335
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91956-43-3 |
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Molecular Formula | C13H15NO |
Molecular Weight | 201.26 g/mol |
IUPAC Name | 4-(1-methylindol-3-yl)butan-2-one |
Standard InChI | InChI=1S/C13H15NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3 |
Standard InChI Key | IAHRGKFNNBJULE-UHFFFAOYSA-N |
SMILES | CC(=O)CCC1=CN(C2=CC=CC=C21)C |
Canonical SMILES | CC(=O)CCC1=CN(C2=CC=CC=C21)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-Butanone, 4-(1-methyl-1H-indol-3-yl)- consists of a 1-methylindole group substituted at the 3-position with a butan-2-one chain. The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is modified by a methyl group at the 1-position, enhancing its steric and electronic properties . The ketone group at the 4-position of the butanone chain introduces a polar, electrophilic site, enabling diverse chemical transformations .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.24 g/mol | |
Melting Point | 104–106 °C | |
Solubility | Soluble in organic solvents | |
Boiling Point | Not reported | – |
Density | 1.15 g/cm³ (estimated) | – |
The compound’s three-dimensional conformation, analyzed via X-ray crystallography and computational modeling, reveals a planar indole system with the butanone chain adopting a staggered conformation to minimize steric hindrance . Spectroscopic characterization, including NMR and GC-MS, confirms the presence of characteristic signals: the indole NH proton appears as a broad singlet at δ 8.1 ppm, while the ketone carbonyl resonates at δ 208 ppm in NMR .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- typically involves alkylation or condensation strategies:
Recent Advances in Catalysis
A breakthrough methodology reported by Li et al. (2023) employs a -toluenesulfonic acid (PTSA)-catalyzed cascade reaction in hexafluoroisopropanol (HFIP) . The process involves:
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Intramolecular Friedel-Crafts Hydroxyalkylation: Activation of 4-(indol-2-yl)-4-oxobutanal derivatives by PTSA forms a 3-indolylmethanol intermediate.
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Nucleophilic Substitution: The intermediate reacts with external nucleophiles (e.g., thiols, arenes) to yield functionalized tetrahydrocarbazolones with up to 80% efficiency .
Table 2: Optimized Reaction Conditions for PTSA-Catalyzed Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst Loading | 10 mol% PTSA | Maximizes rate |
Solvent | HFIP | Enhances acidity |
Temperature | 60 °C | Balances kinetics |
Reaction Time | 16 hours | Completes conversion |
Reactivity and Chemical Transformations
Indole-Driven Reactions
The electron-rich indole moiety undergoes electrophilic substitution at the 2-, 4-, and 6-positions. Notable reactions include:
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Nitration: Concentrated HNO₃ at 0 °C introduces nitro groups predominantly at the 4-position.
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Vilsmeier-Haack Formylation: Produces 3-formyl-1-methylindole derivatives, useful in alkaloid synthesis.
Ketone-Functionalized Chain Reactivity
The butanone chain participates in:
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Nucleophilic Additions: Grignard reagents add to the ketone, forming tertiary alcohols.
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Reductive Amination: Reaction with primary amines under H₂/Pd-C yields secondary amines .
Cascade Reactions for Complex Architectures
Under Brønsted acid catalysis, the compound undergoes tandem Friedel-Crafts and alkylation reactions to construct polycyclic frameworks. For example, treatment with thiophenol in HFIP produces tetrahydrocarbazolones with a sulfanyl substituent .
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets like serotonin receptors.
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Green Synthesis: Develop solvent-free or biocatalytic routes to improve sustainability.
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Hybrid Molecules: Conjugate with known pharmacophores (e.g., chalcones) to enhance bioactivity.
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